1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde
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Overview
Description
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with similar structural features.
2H-Indazole: A related compound with a different hydrogenation state.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is unique due to its specific functional groups (isopropyl, methoxy, and aldehyde) and their positions on the indazole ring.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-methoxy-1-propan-2-ylindazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-12-6-9(16-3)4-5-10(12)11(7-15)13-14/h4-8H,1-3H3 |
InChI Key |
DLGZQXRWXHPZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)C(=N1)C=O |
Origin of Product |
United States |
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